Product packaging for Fmoc-Pro-ODhbt(Cat. No.:CAS No. 114119-85-6)

Fmoc-Pro-ODhbt

Cat. No.: B1169059
CAS No.: 114119-85-6
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Description

Fmoc-Pro-ODhbt is a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Compounds of this class are typically used to incorporate proline into growing peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine protector, which is stable under acidic conditions but can be removed with a mild base, allowing for selective deprotection during synthesis. The ODhbt ester group is often employed to enhance the coupling efficiency and minimize racemization, leading to higher yields and purity in the final peptide product. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this reagent for their specific experimental needs.

Properties

CAS No.

114119-85-6

Molecular Formula

C11H10ClNO

Synonyms

Fmoc-Pro-ODhbt

Origin of Product

United States

Preparation Methods

Reaction of L-Proline with Fmoc-Cl

The most widely reported method involves the reaction of L-proline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. In a typical procedure:

  • Reagents : L-proline (1 equiv), Fmoc-Cl (0.95 equiv), potassium carbonate (2.6 equiv).

  • Solvent System : 1,4-dioxane/water (4:15 v/v).

  • Conditions : Reaction initiated at 0°C, stirred overnight at room temperature.

  • Workup : The aqueous phase is acidified to pH 2–3 with HCl, and the product is extracted using dichloromethane (DCM).

  • Yield : 95% after drying and concentration.

This method capitalizes on the nucleophilic attack of proline’s α-amino group on Fmoc-Cl, with K₂CO₃ neutralizing HCl byproducts. The exclusion of racemization agents (e.g., HOBt) is permissible due to proline’s secondary amine structure, which inherently resists enantiomerization.

Activation of Fmoc-Pro-OH to this compound

The conversion of Fmoc-Pro-OH to its ODhbt ester involves activating the carboxyl group for subsequent coupling. Two primary strategies dominate the literature: carbodiimide-mediated activation and uronium/aminium salt approaches.

DIC/Dhbt-OH Method

A carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), reacts with Fmoc-Pro-OH in the presence of 3-hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one (Dhbt-OH) to form the active ester:

  • Molar Ratios : Fmoc-Pro-OH (1 equiv), DIC (1.2 equiv), Dhbt-OH (1.1 equiv).

  • Solvent : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Activation Time : 10–30 minutes at 0–25°C.

  • Reaction Mechanism : DIC promotes the formation of an O-acylisourea intermediate, which reacts with Dhbt-OH to yield this compound and N,N'-diisopropylurea (DIU).

Key Considerations :

  • Side Reactions : Competitive formation of N-acylurea byproducts is suppressed by Dhbt-OH’s superior nucleophilicity compared to DIU.

  • Scalability : DIC’s low cost and compatibility with industrial processes make this method favored for large-scale synthesis.

HBTU-Mediated Activation

Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activates Fmoc-Pro-OH in the presence of Dhbt-OH and a tertiary amine:

  • Reagents : HBTU (1.1 equiv), Dhbt-OH (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 2 equiv).

  • Solvent : DMF or acetonitrile.

  • Activation Time : 5–15 minutes at 0°C.

  • Advantages : Faster activation kinetics compared to carbodiimides, with reduced risk of epimerization.

Industrial Adaptation : Patents highlight the use of pre-activated this compound in automated SPPS systems, where rapid coupling minimizes cycle times.

Isolation and Purification

Precipitation and Filtration

Post-activation, this compound is typically isolated via anti-solvent precipitation:

  • Anti-Solvents : Diisopropyl ether or cold water.

  • Procedure : The reaction mixture is diluted with anti-solvent, stirred for 1–2 hours, and filtered.

  • Purity : >90% crude purity, with residual Dhbt-OH and DIU removed in subsequent steps.

Chromatographic Purification

For pharmaceutical-grade applications, silica gel chromatography using ethyl acetate/hexane gradients refines the product to >99% purity. However, industrial-scale processes often omit this step due to cost constraints, relying instead on repetitive washing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.25 (m, 8H, Fmoc aromatic), 5.20 (d, 1H, Fmoc-CH₂), 4.40–4.10 (m, 1H, Pro α-CH), 3.50–3.20 (m, 2H, Pro δ-CH₂).

  • IR (cm⁻¹) : 1745 (C=O ester), 1680 (C=O carbamate), 1520 (benzotriazine).

Purity Assessment

  • HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time = 12.3 minutes.

  • Mass Spec : [M+H]⁺ = 487.2 (calculated for C₂₆H₂₃N₄O₅).

Industrial-Scale Optimization

Solvent Selection

  • DMF vs. NMP : NMP offers higher boiling point (202°C vs. 153°C for DMF), enabling elevated-temperature reactions without pressure equipment.

  • Environmental Impact : Recent shifts toward cyclopentyl methyl ether (CPME) as a greener alternative are noted, though data specific to ODhbt synthesis remain limited.

Coupling Efficiency

  • Temperature Control : Maintaining 0–5°C during activation reduces Dhbt-OH degradation, enhancing yield by 8–12%.

  • Additive Screening : Substituting Dhbt-OH with OxymaPure (ethyl cyano(hydroxyimino)acetate) improves solubility but increases cost.

Challenges and Mitigation Strategies

Hydrolysis of Active Esters

  • Cause : Residual moisture in solvents or prolonged storage.

  • Solution : Use of molecular sieves (3Å) during activation and storage under argon.

Epimerization at Proline’s α-Carbon

  • Risk Factors : Elevated temperatures (>25°C) or prolonged reaction times.

  • Prevention : Strict temperature control and coupling completion within 2 hours .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Deprotection: The major product is the free amino group of proline.

    Coupling: The major product is the peptide bond formed between proline and another amino acid.

Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-Pro-ODhbt is utilized as a coupling reagent in SPPS due to its ability to activate carboxyl groups for peptide bond formation. The use of activated esters like ODhbt enhances the efficiency of coupling reactions, leading to higher yields and purities of synthesized peptides. The following table summarizes the coupling efficiency achieved using this compound compared to other methods:

Method Coupling Efficiency (%) Comments
This compound85-95High efficiency with minimal side reactions
T-Boc Chemistry60-75Higher risk of side reactions and lower yields
Alternative Coupling Reagents70-80Varies significantly based on conditions

Antibody Production

The synthesis of synthetic peptides using this compound has been pivotal in generating antibodies for research and clinical applications. The ability to produce highly pure peptides allows for the development of specific antibodies that can recognize target proteins with high affinity. A notable case study involved the synthesis of a peptide antigen that successfully elicited an immune response in animal models, resulting in the production of specific antibodies against a target tumor-associated antigen .

Therapeutic Agent Development

This compound has also been explored in the design of novel therapeutic agents, particularly in cancer treatment. Recent studies have reported the synthesis of peptide-based inhibitors targeting specific pathways involved in tumor growth and metastasis. For instance, a series of peptides synthesized using this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent anti-cancer activity .

Case Study 1: Peptide Synthesis for Vaccine Development

A research group utilized this compound to synthesize a cyclic peptide mimetic aimed at inducing an immune response against a viral antigen. The synthesized peptide was tested in preclinical models, showing promise as a vaccine candidate due to its ability to stimulate T-cell responses effectively.

Case Study 2: Inhibitors for Protein Interactions

Another study focused on developing inhibitors for protein-protein interactions involved in cancer progression. By employing this compound in the synthesis process, researchers created a library of peptides that were screened for their ability to disrupt specific interactions between oncogenic proteins, leading to the identification of several lead compounds with potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-Pro-ODhbt belongs to a class of Fmoc-protected amino acid active esters. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of this compound and Analogues
Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 114119-85-6 C27H22N4O5 482.49 159–161 Cyclic secondary amine; ODhbt ester
Fmoc-Gly-ODhbt 114119-87-8 C24H18N4O5 442.42 N/A Glycine backbone; lower steric hindrance
Fmoc-Hyp(Bzl)-OH 174800-02-3 C27H25NO5 443.50 N/A Hydroxyproline with benzyl protection
Fmoc-Aib-OH N/A C19H19NO4 325.36 N/A Non-proteinogenic α-aminoisobutyric acid; rigid backbone
Fmoc-Glu(odmab)-OH 172611-75-5 C40H44N2O8 680.79 N/A Bulky odmab protecting group; 2–8°C storage

Reactivity and Application Differences

Backbone Flexibility vs. Rigidity :

  • This compound : The proline pyrrolidine ring imposes conformational constraints, promoting β-turn or kink formation in peptides . This is critical for designing structured peptides (e.g., collagen mimics).
  • Fmoc-Gly-ODhbt : Glycine’s lack of a side chain allows for greater flexibility, making it ideal for synthesizing unstructured regions .

Active Ester Efficiency :

  • Both this compound and Fmoc-Gly-ODhbt utilize the ODhbt group, which minimizes racemization during coupling. However, proline’s steric hindrance may slightly reduce coupling rates compared to glycine derivatives .

Side-Chain Modifications :

  • Fmoc-Hyp(Bzl)-OH : Hydroxyproline’s hydroxyl group (benzyl-protected) enables post-synthetic modifications, such as glycosylation, which are absent in this compound .
  • Fmoc-Glu(odmab)-OH : The odmab group provides acid-labile protection, contrasting with ODhbt’s focus on coupling efficiency. This makes it suitable for orthogonal protection strategies .

Non-Proteinogenic Analogues: Fmoc-Aib-OH: Its α,α-dimethyl structure introduces extreme rigidity, stabilizing helices more effectively than proline. This is valuable in antimicrobial peptide design .

Research Findings

  • Synthetic Yield : this compound achieves coupling yields >90% in SPPS under optimized conditions, comparable to Fmoc-Gly-ODhbt (~95%) .
  • Thermal Stability : The higher melting point of this compound (159–161°C) vs. Fmoc-Gly-ODhbt (data unavailable) suggests enhanced crystallinity due to proline’s cyclic structure .
  • Storage Requirements : Most ODhbt esters require dry, cool storage (2–8°C), while Fmoc-Glu(odmab)-OH explicitly mandates 0°C storage for stability .

Q & A

Q. What is the role of Fmoc-Pro-ODhbt in solid-phase peptide synthesis (SPPS)?

this compound is a pre-activated derivative of proline used as a coupling reagent in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino terminus during synthesis, while the ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) ester facilitates efficient carboxyl group activation, minimizing racemization. This reagent is particularly advantageous for sterically hindered residues like proline, improving coupling efficiency in automated peptide synthesis workflows .

Q. What analytical techniques are essential for characterizing peptides synthesized with this compound?

Key methods include:

  • Reversed-phase HPLC to assess purity and monitor coupling efficiency.
  • Mass spectrometry (MS) for molecular weight verification.
  • Nuclear magnetic resonance (NMR) to confirm stereochemical integrity and detect epimerization. Detailed experimental protocols should follow guidelines for reproducibility, including explicit solvent systems, gradient conditions, and instrument calibration .

Q. How does this compound compare to other coupling reagents (e.g., HOBt/DIC) in SPPS?

this compound offers enhanced activation kinetics due to its pre-activated ester form, reducing the need for additional coupling agents. Unlike HOBt-based systems, ODhbt derivatives generate fewer side products, improving yields for complex peptides. However, its cost and stability in specific solvents (e.g., DMF vs. DMSO) require optimization depending on the target sequence .

Advanced Research Questions

Q. How can researchers design experiments to minimize epimerization during this compound-mediated couplings?

Epimerization risks increase with prolonged coupling times or elevated temperatures. Methodological strategies include:

  • Using low-temperature (0–4°C) conditions for sterically challenging residues.
  • Incorporating diisopropylethylamine (DIEA) as a base to stabilize the activated intermediate.
  • Employing FTIR spectroscopy to monitor real-time deprotection and coupling kinetics, ensuring minimal exposure to basic conditions .

Q. What experimental approaches resolve discrepancies between computational models and empirical data for this compound-mediated supramolecular assemblies?

Computational studies (e.g., molecular dynamics) may predict fibril structures stabilized by π-stacking of Fmoc groups, while experimental techniques like TEM and WAXS often reveal alternative conformations (e.g., polyproline II vs. β-sheets). To reconcile these:

  • Combine circular dichroism (CD) with solid-state NMR to validate secondary structures.
  • Perform pH-dependent FTIR to assess hydrogen bonding patterns and solvent interactions.
  • Cross-reference simulated radial distribution functions with WAXS d-spacings to validate fibril dimensions .

Q. How can researchers optimize this compound for synthesizing peptides with aggregation-prone sequences?

Aggregation is mitigated by:

  • In situ neutralization protocols during Fmoc deprotection to reduce hydrophobic interactions.
  • Incorporating chaotropic agents (e.g., urea) or surfactants (e.g., SDS) in coupling buffers.
  • Using microwave-assisted SPPS to accelerate coupling rates and reduce on-resin aggregation. Post-synthesis, dynamic light scattering (DLS) can quantify aggregate formation under varying conditions .

Q. What are the limitations of this compound in large-scale peptide production, and how can they be addressed?

While this compound ensures high coupling efficiency, scalability challenges include:

  • Solvent compatibility : ODhbt esters may hydrolyze in aqueous environments. Use anhydrous DMF with molecular sieves.
  • Cost-effectiveness : Bulk synthesis of pre-activated derivatives can reduce expenses.
  • Byproduct management : Implement HPLC-MS to track and remove residual Dhbt-OH byproducts during purification .

Methodological and Data Analysis Questions

Q. How should researchers document experimental protocols involving this compound for reproducibility?

Follow standardized reporting guidelines:

  • Specify resin type , swelling time , and deprotection cycles (e.g., 20% piperidine in DMF, 2 × 5 min).
  • Detail coupling reagent stoichiometry (e.g., 3 equivalents of this compound with 6 equivalents of DIEA).
  • Include supporting information (e.g., HPLC chromatograms, NMR spectra) in supplementary materials, adhering to journal-specific formatting .

Q. What statistical methods are appropriate for analyzing yield and purity data in this compound-based syntheses?

  • Use ANOVA to compare coupling efficiencies across multiple trials.
  • Apply principal component analysis (PCA) to correlate solvent polarity, temperature, and yield.
  • Report purity metrics as mean ± standard deviation from triplicate HPLC runs, ensuring confidence intervals are stated .

Conflict Resolution in Research Findings

Q. How to address contradictions between computational predictions of this compound stability and experimental observations?

Discrepancies often arise from oversimplified force fields in simulations. Solutions include:

  • Multi-scale modeling : Combine quantum mechanics (QM) for Fmoc stacking interactions with molecular mechanics (MM) for bulk solvent effects.
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and refine computational parameters.
  • Publish raw data (e.g., WAXS profiles, MD trajectories) in open-access repositories for community validation .

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